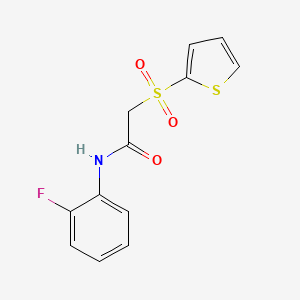
N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide, commonly known as FST-100, is a small molecule inhibitor that has been widely used in scientific research. It has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Antimicrobial Activity
N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been studied for its antimicrobial properties. Research on related compounds has shown promising results against various bacteria and fungi, indicating potential applications in treating microbial infections (Badiger et al., 2013).
Optoelectronic Properties
This compound has also been explored for its optoelectronic properties. Studies involving similar thiazole-based polythiophenes have investigated their potential in conducting polymers, which could be beneficial in the field of electronics (Camurlu & Guven, 2015).
Potential Pesticides
Derivatives of N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide have been characterized as potential pesticides. X-ray powder diffraction studies on various acetamide derivatives indicate their possible use in agriculture (Olszewska et al., 2008).
Anti-Epileptic Drug Candidate
While focusing on excluding drug use and dosage, it's noteworthy that related compounds have been identified as potential anti-epileptic drug candidates. These findings emphasize the diverse pharmaceutical applications of such compounds (Tanaka et al., 2019).
Herbicide Analysis in Natural Water
In environmental science, methods have been developed to detect and analyze derivatives of this compound in natural water, highlighting its relevance in environmental monitoring and herbicide analysis (Zimmerman et al., 2002).
Tyrosinase Inhibition for Melanogenesis
Research on triazole-based derivatives of this compound has shown significant inhibitory activity against tyrosinase, an enzyme involved in melanogenesis. This suggests potential applications in developing treatments for conditions related to melanin production, like hyperpigmentation (Hassan et al., 2022).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S2/c13-9-4-1-2-5-10(9)14-11(15)8-19(16,17)12-6-3-7-18-12/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKLKZCXBDHVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)
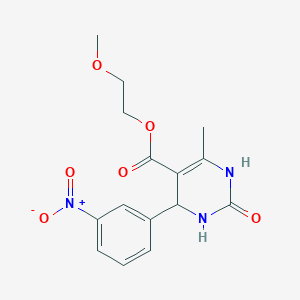
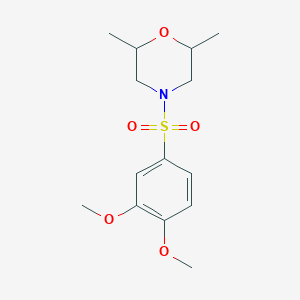
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2427739.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2427740.png)
![Methyl 5-(2-ethoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2427741.png)
![1-[(2,4-dichlorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2427742.png)
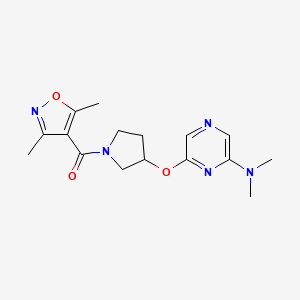
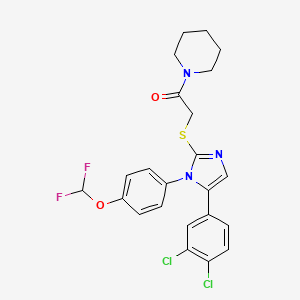
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2427746.png)
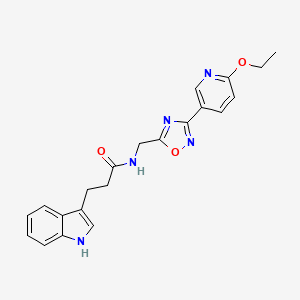
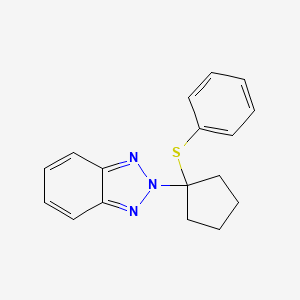
![4-Amino-3-[(4-methoxybenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2427751.png)
![tert-butyl [(2E)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/no-structure.png)